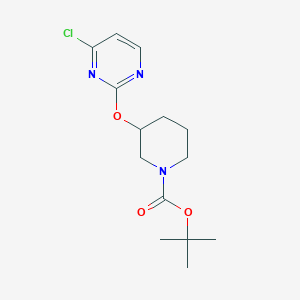
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20ClN3O3 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Identity
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate, also known by its CAS number 939986-47-7, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C14H20ClN3O3 and a molar mass of 313.78 g/mol, this compound features a piperidine core substituted with a chloropyrimidine moiety, which may contribute to its pharmacological properties .
Biological Activity
Pharmacological Significance
The compound's structure suggests potential interactions with biological targets due to the presence of both the piperidine and chloropyrimidine functionalities. Piperidine derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects .
Research indicates that compounds with similar structures can act as enzyme inhibitors or interact with various receptors in biological systems. For instance, piperidine derivatives have shown efficacy as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases . The presence of the chloropyrimidine group may enhance these interactions, potentially increasing the compound's potency against specific targets.
Research Findings
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds. Here are some key findings:
These studies underline the potential for this compound to exhibit similar biological activities.
Safety and Toxicology
Hazard Identification
According to safety data sheets, this compound is classified as causing skin and eye irritation (Category 2) and may exhibit specific target organ toxicity upon single exposure (Category 3) . Proper handling protocols should be followed to mitigate risks during research applications.
Properties
IUPAC Name |
tert-butyl 3-(4-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSDUHNGYZGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671583 | |
| Record name | tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-47-7 | |
| Record name | tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















